4-Bromo-6-(2-pyridyl)pyrimidine
Overview
Description
4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound . It has a molecular formula of C9H6BrN3 and a molecular weight of 236.07 .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H
. Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.07 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Quaternization Reactions : 4-Bromo-6-(2-pyridyl)pyrimidine is involved in quaternization reactions at the pyrimidine ring, influenced by steric hindrance, as observed in studies involving its structural isomers. This characteristic makes it valuable for synthesizing indolizines and pyrrolo[1,2-c]pyrimidines (Popa et al., 2015).
Synthesis of Polyheterocyclic Ring Systems : Utilized as a precursor in the construction of polyheterocyclic ring systems, this compound's derivatives have been explored for their potential in creating diverse molecular structures, which are characterized through various spectroscopic techniques (Abdel‐Latif et al., 2019).
Total Synthesis of Natural Alkaloids : This compound has been employed in the synthesis of variolin B and deoxyvariolin B, where selective and sequential palladium-mediated functionalization was used to create complex molecular structures (Baeza et al., 2010).
Improved and Scalable Preparation Methods : Research has also focused on developing practical, robust, and scalable synthesis methods for related compounds, highlighting the compound's relevance in industrial and laboratory settings (Bugge et al., 2014).
Biological Applications
DNA Photolyase Characterization : Studies have identified the role of similar pyrimidine compounds in the characterization of DNA photolyases, enzymes that repair DNA damage caused by UV light, suggesting potential biomedical applications (Kim et al., 1994).
Antiviral Agents : Derivatives of pyrido[2, 3‐d]pyrimidines, which can be synthesized from compounds similar to this compound, have been investigated for their antiviral properties, especially against herpes simplex virus (Nasr & Gineinah, 2002).
Nucleoside Phosphonate Analogues : Research on pyrimidine derivatives, related to this compound, has explored their use as acyclic nucleoside phosphonate analogues with potential antiviral activity, notably against retroviruses (Hocková et al., 2003).
Antibacterial and Antituberculosis Activity : Schiff bases of isoniazid with pyrimidine derivatives have shown promising results in in vitro antibacterial and antituberculosis activity, suggesting their potential in pharmaceutical applications (Soni & Patel, 2017).
DNA Lesion Measurement : Methods have been developed for measuring DNA lesions, specifically pyrimidine (6-4) photoproducts, induced by UV irradiation, where compounds related to this compound are instrumental (Douki et al., 1995).
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including anticancer activity . Therefore, it is plausible that 4-Bromo-6-(2-pyridyl)pyrimidine may interact with targets involved in cell proliferation and survival.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA
Result of Action
For instance, some pyrimidine derivatives have been found to induce cell death by apoptosis
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make this compound a promising candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by altering gene expression and protein activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows this compound to reach its target enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, further influencing its biochemical properties and effects.
Properties
IUPAC Name |
4-bromo-6-pyridin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNMUCASPQDVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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